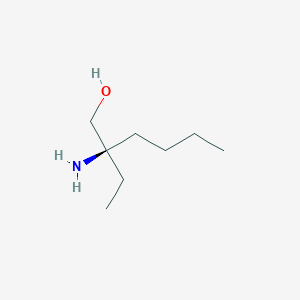
(2R)-2-AMINO-2-ETHYLHEXAN-1-OL
Übersicht
Beschreibung
®-2-Amino-2-ethylhexan-1-OL is a chiral amino alcohol with the molecular formula C8H19NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, making it optically active. It is used in various fields, including organic synthesis, pharmaceuticals, and as a chiral building block in the production of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-ethylhexan-1-OL can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. For example, the reduction of 2-ethylhexanone using a chiral borane reagent can yield ®-2-Amino-2-ethylhexan-1-OL with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-2-ethylhexan-1-OL often involves the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of ketones or imines using specific reductases can provide an efficient and environmentally friendly route to this compound.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Amino-2-ethylhexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-ethylhexanone or 2-ethylhexanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or esters.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-ethylhexan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a resolving agent for the separation of racemic mixtures.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-ethylhexan-1-OL depends on its specific application. In enzymatic reactions, it can act as a substrate, where the amino and hydroxyl groups interact with the active site of the enzyme, facilitating the conversion to the desired product. The chiral nature of the compound allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-2-ethylhexan-1-OL: The enantiomer of ®-2-Amino-2-ethylhexan-1-OL, with similar chemical properties but different optical activity.
2-Amino-2-methylpropan-1-OL: A structurally similar compound with a methyl group instead of an ethyl group.
2-Amino-2-phenylethanol: Another amino alcohol with a phenyl group, used in different applications.
Uniqueness: ®-2-Amino-2-ethylhexan-1-OL is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
(2R)-2-amino-2-ethylhexan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-3-5-6-8(9,4-2)7-10/h10H,3-7,9H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
AQVAKYWHEGYKEE-MRVPVSSYSA-N |
Isomerische SMILES |
CCCC[C@](CC)(CO)N |
Kanonische SMILES |
CCCCC(CC)(CO)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















